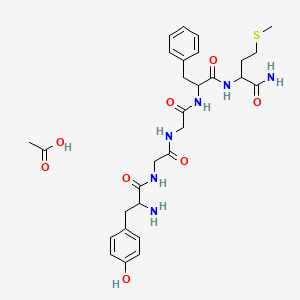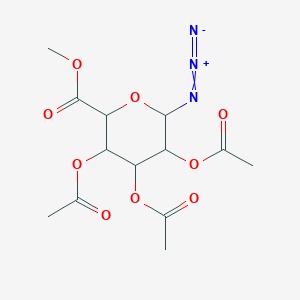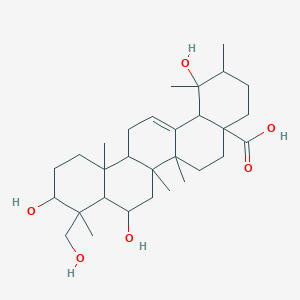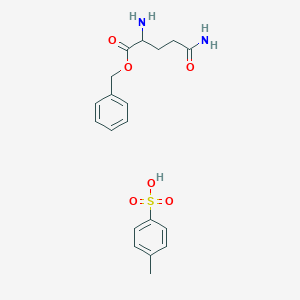![molecular formula C26H46N2O8 B12320584 tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)
tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[45]decane-9-carboxylate and tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[45]decane-9-carboxylate are stereoisomers of a spirocyclic compound These compounds are characterized by their unique spirocyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with sodium borohydride in methanol at 0°C. The reaction mixture is stirred at room temperature for 2 hours, followed by the removal of the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water to isolate the desired product .
Industrial Production Methods
Industrial production methods for these compounds are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and Dess-Martin periodinane.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound.
Scientific Research Applications
These compounds have several scientific research applications, including:
Medicinal Chemistry: They are used as intermediates in the synthesis of various pharmaceuticals.
Material Science: Their unique spirocyclic structure makes them useful in the development of new materials with specific properties.
Organic Synthesis: They serve as building blocks for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of these compounds depends on their specific application. In medicinal chemistry, they may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved can vary depending on the specific compound and its intended use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
Uniqueness
The uniqueness of tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate and tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate lies in their specific stereochemistry and spirocyclic structure. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C26H46N2O8 |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/2C13H23NO4/c2*1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h2*10,15H,4-9H2,1-3H3/t2*10-,13-/m10/s1 |
InChI Key |
MWURZQIGPVOGFW-CKNWQNQASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2(C1)C[C@H](CO2)O.CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@@H](CO2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O.CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)

![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)

![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)


![1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B12320550.png)
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B12320552.png)
![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)
![Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)


